4-Tert-butoxy-3-cyclopropoxy-2-isopropoxypyridine
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Overview
Description
4-Tert-butoxy-3-cyclopropoxy-2-isopropoxypyridine is a complex organic compound characterized by its unique structure, which includes tert-butoxy, cyclopropoxy, and isopropoxy groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-3-cyclopropoxy-2-isopropoxypyridine typically involves multi-step organic reactions. One common method includes the alkylation of pyridine derivatives with tert-butyl, cyclopropyl, and isopropyl groups under controlled conditions. The reaction conditions often involve the use of strong bases and solvents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxy-3-cyclopropoxy-2-isopropoxypyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Tert-butoxy-3-cyclopropoxy-2-isopropoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 4-Tert-butoxy-3-cyclopropoxy-2-isopropoxypyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butoxy-3-cyclopropoxy-5-isopropoxypyridine: Similar in structure but with a different substitution pattern on the pyridine ring.
4-Tert-butoxy-3-cyclopropoxy-2-methoxypyridine: Contains a methoxy group instead of an isopropoxy group.
Uniqueness
4-Tert-butoxy-3-cyclopropoxy-2-isopropoxypyridine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H23NO3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C15H23NO3/c1-10(2)17-14-13(18-11-6-7-11)12(8-9-16-14)19-15(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI Key |
HCSLPHRZFVCDMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1OC2CC2)OC(C)(C)C |
Origin of Product |
United States |
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